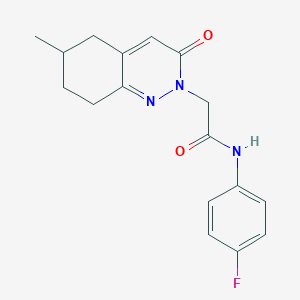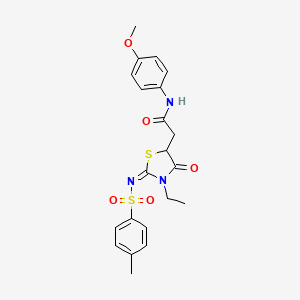![molecular formula C9H10ClF3N2O2 B2398995 3-(Trifluormethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-carbonsäure-Hydrochlorid CAS No. 1427380-30-0](/img/structure/B2398995.png)
3-(Trifluormethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-carbonsäure-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound characterized by its trifluoromethyl group and imidazo[1,5-a]pyridine core structure
Wissenschaftliche Forschungsanwendungen
- Beispiel: Fluazifop-butyl, das erste TFMP-Derivat, das auf dem Markt für Pflanzenschutzmittel eingeführt wurde, ebnete den Weg für mehr als 20 neue TFMP-haltige Pflanzenschutzmittel mit ISO-Gemeinschaftsnamen. Zu diesen gehört 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese von Pflanzenschutzmitteln sehr gefragt ist .
- Synthese: TFMP kann zur Herstellung von metallorganischen Gerüsten verwendet werden, die vielfältige Anwendungen in der Materialwissenschaft und Katalyse haben .
- Getestete Stämme: Die minimalen Hemmkonzentrationen (MHK) gegen Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli) Stämme wurden bestimmt .
Pflanzenschutzmittel und Pflanzenschutz
Pharmazeutika
Metallorganische Gerüste (MOFs)
Antibakterielle Aktivität
Funktionelle Materialien
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . Common methods include:
Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, large-scale condensation reactions, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the imidazo[1,5-a]pyridine core to its corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce various substituents at different positions on the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides, amines, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazo[1,5-a]pyridine core.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Chemistry:
Catalyst Development: The compound can be used as a precursor or catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Fluorine Chemistry: Its trifluoromethyl group makes it valuable in fluorine chemistry, where it can be used to introduce fluorine atoms into other compounds.
Biology:
Biochemical Studies: The compound can be used in biochemical assays to study enzyme activities, receptor binding, and other biological processes.
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine:
Pharmaceuticals: The compound or its derivatives can be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biological markers.
Industry:
Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability or chemical resistance.
Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The imidazo[1,5-a]pyridine core may interact with various biological targets, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine Derivatives: Other compounds with similar imidazo[1,5-a]pyridine cores but different substituents.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups but with different core structures, such as trifluoromethylated anilines or benzene derivatives.
Uniqueness: 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its combination of the trifluoromethyl group and the imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)8-13-4-6-3-5(7(15)16)1-2-14(6)8;/h4-5H,1-3H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXIJSQPSWKGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CC1C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)




![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)


![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)
![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)
